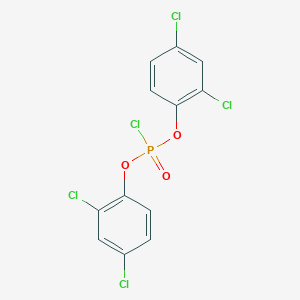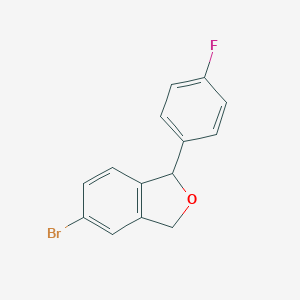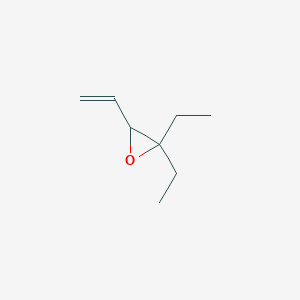
3-Ethenyl-2,2-diethyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethenyl-2,2-diethyloxirane, commonly known as vinyl ethylene oxide, is a highly reactive organic compound with a molecular formula of C6H10O. It is a colorless liquid with a pungent odor and is used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Ethenyl-2,2-diethyloxirane is not well understood. It is believed to react with nucleophiles such as water and thiols, leading to the formation of various products. It has also been shown to undergo ring-opening reactions under certain conditions, leading to the formation of aldehydes and other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Ethenyl-2,2-diethyloxirane are not well studied. However, it has been shown to be toxic to cells in vitro, with a concentration-dependent decrease in cell viability. It has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethenyl-2,2-diethyloxirane in lab experiments include its reactivity and versatility as a reagent in organic synthesis. However, its low yield and toxicity limit its use in certain applications.
Zukünftige Richtungen
For research on 3-Ethenyl-2,2-diethyloxirane include the development of more efficient synthesis methods, the study of its mechanism of action, and the exploration of its potential as a probe for the detection of reactive oxygen species in biological systems. Additionally, its potential as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders warrants further investigation.
Synthesemethoden
3-Ethenyl-2,2-diethyloxirane can be synthesized by the reaction of ethylene oxide with acetylene in the presence of a catalyst such as silver or copper. The reaction is exothermic and requires careful control of temperature and pressure. The yield of the reaction is typically low, and the product requires purification to remove impurities.
Wissenschaftliche Forschungsanwendungen
3-Ethenyl-2,2-diethyloxirane has been used in various scientific research applications, including the synthesis of organic compounds and the study of biochemical and physiological effects. It is commonly used as a reagent in organic synthesis, particularly in the preparation of epoxides and aldehydes. It has also been used in the study of enzyme-catalyzed reactions and as a probe for the detection of reactive oxygen species in biological systems.
Eigenschaften
CAS-Nummer |
158813-41-3 |
|---|---|
Produktname |
3-Ethenyl-2,2-diethyloxirane |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
3-ethenyl-2,2-diethyloxirane |
InChI |
InChI=1S/C8H14O/c1-4-7-8(5-2,6-3)9-7/h4,7H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
LSIFGJLTKZLMLE-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)C=C)CC |
Kanonische SMILES |
CCC1(C(O1)C=C)CC |
Synonyme |
Oxirane, 3-ethenyl-2,2-diethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






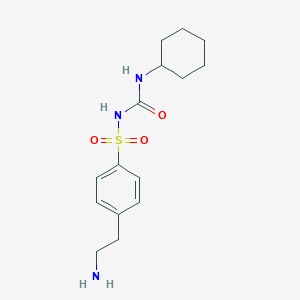
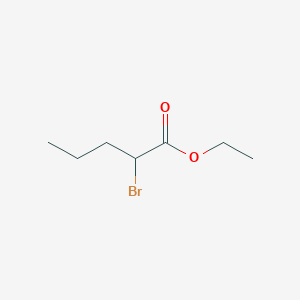
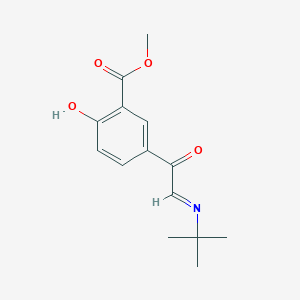
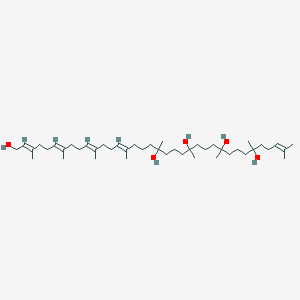
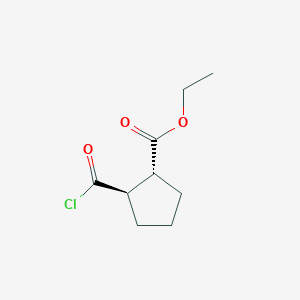

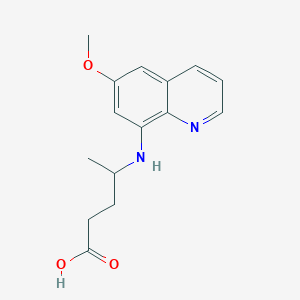
![N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B125153.png)
